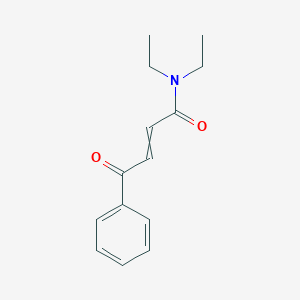

N,N-diethyl-4-oxo-4-phenylbut-2-enamide

Description

Properties

CAS No. |

89781-49-7 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N,N-diethyl-4-oxo-4-phenylbut-2-enamide |

InChI |

InChI=1S/C14H17NO2/c1-3-15(4-2)14(17)11-10-13(16)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |

InChI Key |

CXSXQJABMBLACR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide

- Structure : Differs in the nitrogen substituents (dimethyl vs. diethyl) and the 4-methylphenyl group instead of phenyl.

- Molecular Weight : 217.26 g/mol (vs. 245.31 g/mol for the diethyl analogue).

- Solubility : Soluble in chloroform, dichloromethane, and DMSO, indicating lower polarity due to the methyl substituents .

- Applications : Primarily used as a synthetic building block, highlighting its utility in constructing heterocyclic frameworks .

(b) (E)-N-Ethyl-4-oxo-4-phenylbut-2-enamide

- Structure : Lacks a second ethyl group on the nitrogen, reducing steric hindrance and lipophilicity.

- Reactivity : Likely exhibits similar conjugation-driven reactivity (e.g., Michael addition or nucleophilic attack at the α,β-unsaturated carbonyl) but with altered kinetics due to reduced steric bulk .

(c) 4-Aryl-N-hetaryl-2-hydroxy-4-oxobut-2-enamides

- Structure : Contains a hydroxyl group at the 2-position and heteroaromatic substituents.

Physicochemical Properties

*Predicted based on structural analogues.

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-4-oxo-4-phenylbut-2-enamide, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the enamide backbone via condensation of diethylamine with a β-ketoester intermediate. Key steps include:

- Step 1 : Preparation of 4-oxo-4-phenylbut-2-enoic acid through Claisen-Schmidt condensation.

- Step 2 : Amidation with diethylamine under reflux in anhydrous dichloromethane or THF, catalyzed by coupling agents like EDCI/HOBt.

- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetophenone, ethyl acetoacetate, NaOH/EtOH | 75–85 | ≥90% |

| 2 | Diethylamine, EDCI, HOBt, DCM | 60–70 | ≥95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl) identifies enamide protons (δ 6.5–7.8 ppm for vinyl and aromatic protons) and diethyl groups (δ 1.2–3.4 ppm). NMR confirms carbonyl (δ 170–180 ppm) and quaternary carbons.

- HPLC/LC-MS : Reverse-phase HPLC (C18 column) with UV detection at 254 nm resolves impurities. LC-MS (ESI+) verifies molecular ion [M+H] at m/z 273.3.

- FT-IR : Strong stretches at 1650–1680 cm (C=O) and 1550–1600 cm (C=C) confirm structural motifs .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding its enamide conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, dihedral angles, and hydrogen-bonding networks. Use SHELX programs (SHELXL for refinement) to process

- Crystal Growth : Slow evaporation from ethanol/hexane mixtures.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Analysis : SHELXL refines occupancy ratios for disordered ethyl groups. Compare with DFT-optimized geometries (e.g., Gaussian 09, B3LYP/6-31G*) to validate experimental data .

Q. What strategies address contradictory biological activity data for This compound across different assay models (e.g., antimicrobial vs. cytotoxicity studies)?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal assays (e.g., broth microdilution for antimicrobial activity and MTT for cytotoxicity).

- Purity Check : Confirm compound integrity via LC-MS post-assay to rule out degradation artifacts.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects in cytotoxicity models. Reference studies on structurally related enamide derivatives for mechanistic hypotheses .

Q. How can computational methods predict the reactivity of This compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). HOMO-LUMO gaps predict sites for nucleophilic attack (e.g., α,β-unsaturated carbonyl).

- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using Amber or GROMACS.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Q. What experimental designs minimize by-product formation during the synthesis of This compound?

- Methodological Answer :

- By-Product Analysis : Use GC-MS to identify side products (e.g., dimerization or over-alkylation).

- Catalytic Optimization : Screen catalysts (e.g., DMAP vs. pyridine) for selective amidation.

- Stepwise Quenching : Add reagents in sub-stoichiometric batches to control exothermicity. Reference protocols for analogous enamide syntheses show 10–15% yield improvement with these adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.